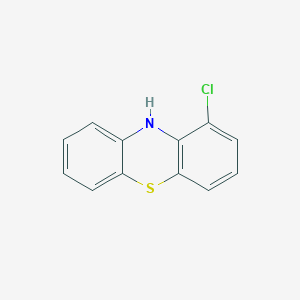

![molecular formula C9H8N2O2 B109065 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid CAS No. 1048913-13-8](/img/structure/B109065.png)

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

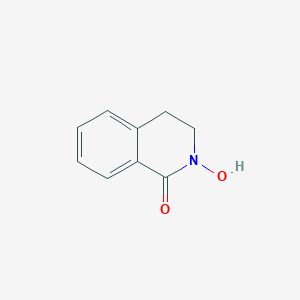

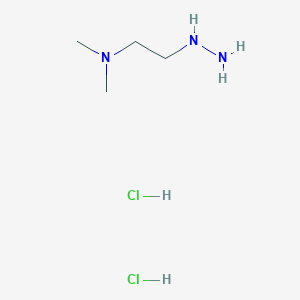

“2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid” is a compound with the CAS Number: 1048913-13-8. It has a molecular weight of 176.17 and its IUPAC name is 1H-pyrrolo [2,3-b]pyridin-1-ylacetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13) and the InChI key is RPYQVSLCGITEHQ-UHFFFAOYSA-N . For a detailed 3D structure, specialized chemical databases or software would be needed.

Physical And Chemical Properties Analysis

This compound is a white solid . It has a high GI absorption and is BBB permeant . Its Log Po/w values range from 0.63 to 1.69, indicating its lipophilicity . It is very soluble, with a solubility of 2.81 mg/ml .

Wissenschaftliche Forschungsanwendungen

Analgesic Effects :

- Pyrrolidine derivatives, particularly those lacking polar moieties like −OH or −COOH, have been identified to exhibit significant analgesic effects. Compounds structurally related to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid have shown potent analgesic properties in various animal models. Compound A, a derivative of 3-hydroxy pyridine-4-one, demonstrated the most potent analgesic activity among the compounds tested (Hajhashemi et al., 2012).

- Novel 5-acyl-arylhydrazone 1-H pyrazolo[3,4-b]pyridine derivatives were synthesized and displayed potent analgesic activity in the test of abdominal contortions induced by acetic acid in albino mice, underscoring the significance of the acyl-arylhydrazone moiety and the relevance of the substituent of the aryl ring in the activity (Dias et al., 1994).

Anticonvulsant Properties :

- New amides derived from 3,3-diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and 3,3-diphenyl-propionic acid were synthesized and exhibited promising anticonvulsant properties in preclinical seizure models, with certain compounds offering a wider spectrum of protection and a better safety profile than commonly used antiepileptic drugs. The most probable mechanism of action was associated with the interaction with neuronal voltage-sensitive sodium channels (Obniska et al., 2017).

- Another study on new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid in mice revealed not only broad-spectrum anticonvulsant activity but also significant antinociceptive effects in the formalin model of tonic pain and in the oxaliplatin-induced neuropathic pain model. The plausible mechanism of action included the influence on neuronal voltage-sensitive sodium and L-type calcium channels (Rapacz et al., 2016).

Anti-Inflammatory Activities :

- A novel N-pyrrolylcarboxylic acid structurally similar to celecoxib demonstrated significant anti-inflammatory activity and probable antinociceptive mechanisms mediated by spinal, peripheral, and anti-inflammatory mechanisms. The compound was also found to have potential nephrotoxicity and antiplatelet activity after multiple administrations, indicating the need for a careful assessment of its therapeutic window (Zlatanova et al., 2019).

Neuroprotective and Cognitive Enhancing Effects :

- Compounds structurally related to 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid were synthesized and evaluated for their effects on memory ability in mice. One of the compounds, 2-morpholinoethyl 2-(1-(pyridin-2-yl)ethoxy) acetate, demonstrated a notable effect in improving the ability of memory in mice, indicating its potential as a cognitive enhancer or neuroprotective agent (Li Ming-zhu, 2010).

Influence on Gastrointestinal Absorption :

- The gastrointestinal absorption of a new non-steroidal anti-inflammatory agent structurally related to pyrrolidine was explored, revealing that the absorption mainly occurs in the small bowel. The study provided insights into the pharmacokinetics of these types of compounds and highlighted the significant influence of small intestinal transit time on their bioavailability (Mizuta et al., 1990).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-pyrrolo[2,3-b]pyridin-1-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11/h1-5H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPYQVSLCGITEHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622799 |

Source

|

| Record name | (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid | |

CAS RN |

1048913-13-8 |

Source

|

| Record name | (1H-Pyrrolo[2,3-b]pyridin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

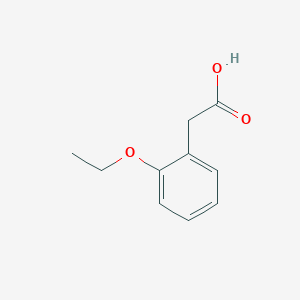

![2-[[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]methoxymethyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B109000.png)